molecular formula C10H10O2 B1361120 6-Methyl-4-chromanone CAS No. 39513-75-2

6-Methyl-4-chromanone

Cat. No. B1361120
CAS RN: 39513-75-2
M. Wt: 162.18 g/mol
InChI Key: RJHXEPLSJAVTFW-UHFFFAOYSA-N
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Description

6-Methyl-4-chromanone is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .


Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis of 4-chromanones via Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .


Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .


Chemical Reactions Analysis

The product has been used as a substrate for carbonyl reductase from Sporobolomyces salmonicolor, wherein it was reduced to the corresponding ®-chiral alcohol . It has also been used as a substrate for the enantioselective reduction by 3 biocatalysts, namely, Didymosphaeria igniaria, Coryneum betulinum, and Chaetomium sp .


Physical And Chemical Properties Analysis

6-Methyl-4-chromanone is a solid substance . Its melting point ranges from 31 to 35 °C, and its boiling point is between 141 and 143 °C at 18.0 hPa .

Scientific Research Applications

Building Block in Medicinal Chemistry

Chromanone or Chroman-4-one is a significant and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It’s structurally similar to chromone but exhibits significant variations in biological activities due to the absence of a double bond between C-2 and C-3 .

Anticancer Activity

Natural and synthetic chromanone analogs show various biological activities, including anticancer activity . This makes it a promising compound for further research in cancer treatment.

Anti-Inflammatory Activity

Chroman-4-one analogs have been found to have anti-inflammatory properties . Inflammation plays a significant role in the pathological mechanism of various inflammation-related diseases like cancer, Alzheimer, diabetes, atherosclerosis, and cardiovascular disorders .

Antiparasitic Activity

Chroman-4-one analogs such as 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one, and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one have displayed antiparasitic activity by targeting pteridine reductase-1 and showed significant inhibition against T. brucei and L. infantum .

Synthesis of Novel Compounds

Due to its versatile nature, chroman-4-one is used in the synthesis of novel compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .

Fungal Metabolites

Chromanone A and a related 7-OMe substituted natural product were recently isolated as fungal metabolites . This shows the potential of chroman-4-one in the study of fungal metabolites and their applications.

Safety and Hazards

For safety, avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Due to the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Considering the versatility of chromanone, this review is designed to impart comprehensive, critical, and authoritative information about the chromanone template in drug designing and development .

properties

IUPAC Name

6-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHXEPLSJAVTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342778
Record name 6-Methyl-4-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-chromanone

CAS RN

39513-75-2
Record name 6-Methyl-4-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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